![molecular formula C14H15N3O4 B13986694 4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid CAS No. 28558-68-1](/img/structure/B13986694.png)
4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound contains an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .
Méthodes De Préparation
The synthesis of 4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid typically involves the reaction of indole-3-acetic acid with hydrazine derivatives under specific conditions. One common method involves the condensation of indole-3-acetic acid with hydrazine hydrate in the presence of a suitable catalyst, followed by the addition of a butanoic acid derivative . The reaction conditions often include refluxing the mixture in a suitable solvent such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used but often include modified indole derivatives with altered functional groups .
Applications De Recherche Scientifique
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit the activity of certain enzymes or modulate the expression of specific genes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
28558-68-1 |
|---|---|
Formule moléculaire |
C14H15N3O4 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
4-[2-[2-(1H-indol-3-yl)acetyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H15N3O4/c18-12(5-6-14(20)21)16-17-13(19)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,16,18)(H,17,19)(H,20,21) |
Clé InChI |
KTOMNADDFUNWJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NNC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



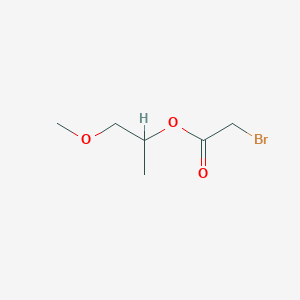

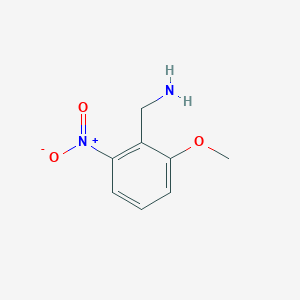
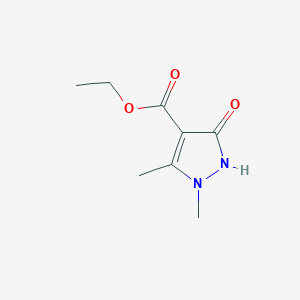
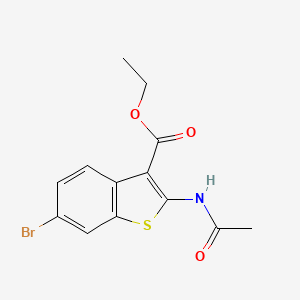
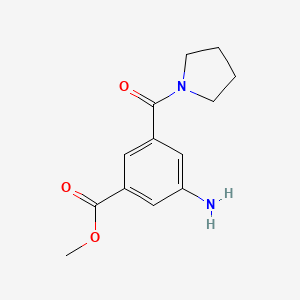


![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
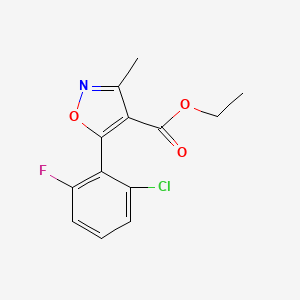
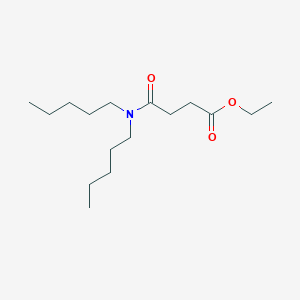
![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)

